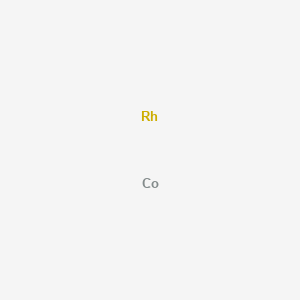
cobalt;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and rhodium are transition metals that are often used together in various chemical processes due to their complementary properties. Cobalt is known for its magnetic properties and high melting point, while rhodium is prized for its catalytic abilities and resistance to corrosion. When combined, these metals can form compounds that are highly effective in catalysis and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cobalt and rhodium compounds typically involves the use of their respective salts or oxides. One common method is the hydroformylation process, where cobalt and rhodium carbonyl complexes are used as catalysts. This process involves the reaction of alkenes with synthesis gas (a mixture of carbon monoxide and hydrogen) under high pressure and temperature .
Industrial Production Methods
In industrial settings, cobalt and rhodium compounds are often produced through the reduction of their oxides or chlorides. For example, cobalt oxide can be reduced with hydrogen gas to produce cobalt metal, which can then be combined with rhodium through various chemical processes .
Chemical Reactions Analysis
Types of Reactions
Cobalt and rhodium compounds undergo a variety of chemical reactions, including:
Oxidation: Both metals can be oxidized to form oxides, which are often used as catalysts.
Reduction: Reduction reactions are common in the preparation of these metals from their ores.
Substitution: Ligand substitution reactions are frequently observed in coordination chemistry involving cobalt and rhodium.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt and rhodium include hydrogen gas, carbon monoxide, and various organic ligands. Reaction conditions often involve high temperatures and pressures, especially in industrial processes .
Major Products
The major products formed from reactions involving cobalt and rhodium compounds include aldehydes (from hydroformylation), alcohols, and various coordination complexes .
Scientific Research Applications
Cobalt and rhodium compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action for cobalt and rhodium compounds varies depending on their application:
Comparison with Similar Compounds
Similar Compounds
Nickel: Similar to cobalt, nickel is also used in catalysis and has magnetic properties.
Platinum: Like rhodium, platinum is a highly effective catalyst and is used in similar industrial applications.
Uniqueness
Cobalt and rhodium compounds are unique due to their specific catalytic properties and resistance to corrosion. Rhodium, in particular, is one of the rarest and most durable metals, making it highly valuable in industrial applications .
Properties
CAS No. |
154104-28-6 |
|---|---|
Molecular Formula |
CoRh |
Molecular Weight |
161.8387 g/mol |
IUPAC Name |
cobalt;rhodium |
InChI |
InChI=1S/Co.Rh |
InChI Key |
SUCYXRASDBOYGB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















